(R)-3-(3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one
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Overview
Description
®-3-(3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the fluorine and hydroxyl groups. Common synthetic routes may include:
Formation of the Oxazolidinone Ring: This can be achieved through cyclization reactions involving amino alcohols and carbonyl compounds.
Introduction of the Fluorine Group: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution of the fluorine atom may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, oxazolidinones are known for their antibacterial properties. This compound could be explored for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
Industry
Industrially, the compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Uniqueness
What sets ®-3-(3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other oxazolidinones.
Properties
Molecular Formula |
C16H21FN2O5 |
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Molecular Weight |
340.35 g/mol |
IUPAC Name |
(5R)-3-[3-fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H21FN2O5/c17-13-7-11(19-8-12(9-20)24-15(19)21)1-2-14(13)23-10-16(22)3-5-18-6-4-16/h1-2,7,12,18,20,22H,3-6,8-10H2/t12-/m1/s1 |
InChI Key |
MOJCIQBMQGSNIL-GFCCVEGCSA-N |
Isomeric SMILES |
C1CNCCC1(COC2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F)O |
Canonical SMILES |
C1CNCCC1(COC2=C(C=C(C=C2)N3CC(OC3=O)CO)F)O |
Origin of Product |
United States |
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